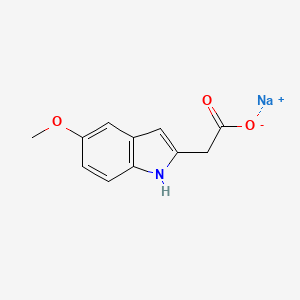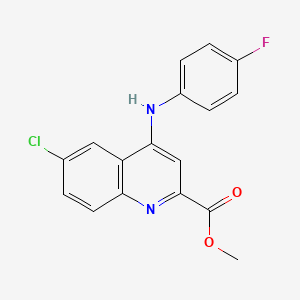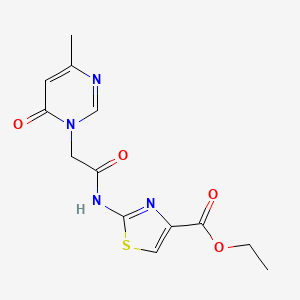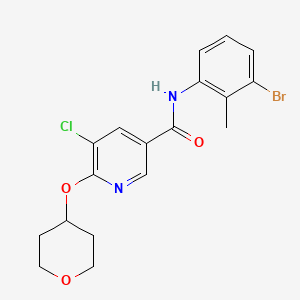
Sodium;2-(5-methoxy-1H-indol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Sodium;2-(5-methoxy-1H-indol-2-yl)acetate” is a compound that belongs to the class of organic compounds known as indole-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their biological significance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H11NO3.Na/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14;/h2-5,12H,6H2,1H3,(H,13,14);/q;+1/p-1 . The molecular weight of the compound is 227.2 .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a molecular weight of 227.2 . The storage temperature is -10 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has shown innovative methods for the synthesis and modification of compounds related to Sodium;2-(5-methoxy-1H-indol-2-yl)acetate. For example, studies have explored the sodium acetate-buffered oxidation processes for synthesizing cyclohexenone derivatives, highlighting the versatility of sodium in promoting specific organic reactions (Madge & Holmes, 1980; Holmes & Madge, 1989). Additionally, the Claisen ester condensation facilitated by sodium has been employed to generate various esters and ketones, further showcasing the reagent's role in synthetic organic chemistry (Burdon & McLoughlin, 1964).
Structural Studies
Structural analyses of compounds structurally related to this compound, such as the study of 5-methoxyindole-3-acetic acid (5-MIAA), have provided insights into their molecular configurations and potential interactions. The analysis reveals hydrogen-bonded dimer formations and double-layered sheet structures, indicating the compound's stability and interaction potential in various environments (Sakaki et al., 1975).
Applications in Organic Synthesis
The research has also extended into the realm of organic synthesis, where sodium acetate serves as a catalyst in multicomponent reactions. For instance, sodium acetate-catalyzed reactions have been utilized to synthesize compounds with potential biomedical applications, demonstrating the role of this compound related compounds in facilitating efficient and environmentally friendly synthesis routes (Elinson et al., 2013; Elinson et al., 2014).
Safety and Hazards
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods and exploring the therapeutic potential of indole derivatives.
Mécanisme D'action
Target of Action
Indole derivatives, which sodium 2-(5-methoxy-1h-indol-2-yl)acetate is a part of, are known to play a significant role in cell biology .
Biochemical Pathways
Indole derivatives are known to be biologically active compounds used for the treatment of various disorders in the human body , suggesting that they may affect multiple biochemical pathways.
Propriétés
IUPAC Name |
sodium;2-(5-methoxy-1H-indol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.Na/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14;/h2-5,12H,6H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYLSCAJCHORAT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)
![6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2584297.png)
![3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584298.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2584300.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine](/img/structure/B2584302.png)
![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)
![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2584308.png)
![Methyl {[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2584310.png)
![1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole](/img/structure/B2584312.png)

